5-Chloro-7-(pyridin-4-YL)quinoline
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Overview
Description
5-Chloro-7-(pyridin-4-YL)quinoline: is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of both chlorine and pyridine substituents in this compound enhances its chemical reactivity and potential for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-7-(pyridin-4-YL)quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Suzuki cross-coupling reaction , where a quinoline-based ligand is synthesized by coupling a chlorinated quinoline with a pyridine derivative . This reaction often requires a palladium catalyst and a base in an inert atmosphere.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green chemistry approaches, such as solvent-free reactions and microwave-assisted synthesis, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-7-(pyridin-4-YL)quinoline undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles under suitable conditions.
Electrophilic substitution: The aromatic ring can participate in electrophilic substitution reactions.
Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents like sodium azide or amines in polar solvents.
Electrophilic substitution: Reagents like halogens or nitrating agents in acidic conditions.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like sodium borohydride.
Major Products:
- Substituted quinolines
- Oxidized quinoline derivatives
- Reduced quinoline derivatives
Scientific Research Applications
Chemistry: 5-Chloro-7-(pyridin-4-YL)quinoline is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents .
Medicine: Quinoline derivatives, including this compound, are explored for their antimalarial, antimicrobial, and anticancer properties. The compound’s ability to inhibit specific enzymes and pathways is of particular interest in medicinal chemistry .
Industry: In the industrial sector, this compound is used in the development of dyes, pigments, and materials with specific electronic properties. Its stability and reactivity make it suitable for various applications .
Mechanism of Action
The mechanism of action of 5-Chloro-7-(pyridin-4-YL)quinoline involves its interaction with molecular targets such as enzymes and receptors. For instance, it can inhibit the formation of β-haematin, a crucial process in the life cycle of the malaria parasite . The compound’s structure allows it to bind to active sites of enzymes, thereby blocking their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Camptothecin: An anticancer agent with a quinoline-based structure.
Mepacrine: Another antimalarial drug with a quinoline nucleus.
Uniqueness: 5-Chloro-7-(pyridin-4-YL)quinoline stands out due to its specific substitution pattern, which enhances its reactivity and potential for diverse applications. The presence of both chlorine and pyridine groups provides unique chemical properties that are not found in other quinoline derivatives .
Properties
CAS No. |
1211595-82-2 |
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Molecular Formula |
C14H9ClN2 |
Molecular Weight |
240.69 g/mol |
IUPAC Name |
5-chloro-7-pyridin-4-ylquinoline |
InChI |
InChI=1S/C14H9ClN2/c15-13-8-11(10-3-6-16-7-4-10)9-14-12(13)2-1-5-17-14/h1-9H |
InChI Key |
JLBAAXDUOZKQBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2Cl)C3=CC=NC=C3)N=C1 |
Origin of Product |
United States |
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